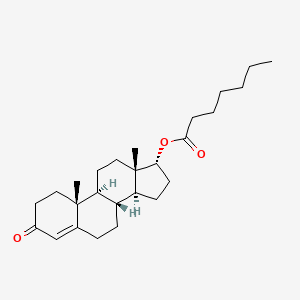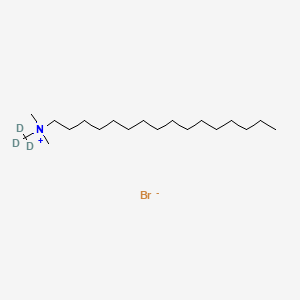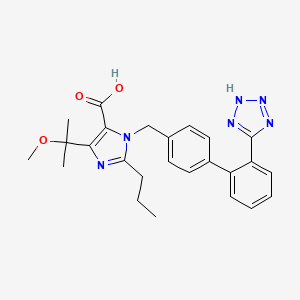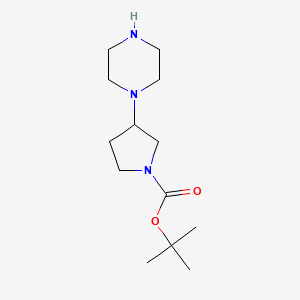
8-脱苯甲酰芍药苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
8-Debenzoylpaeoniflorin has been extensively studied for its scientific research applications. In chemistry, it is used as a reference compound for the analysis of Paeonia species. In biology and medicine, it has shown significant antihyperglycemic activity, making it a potential candidate for diabetes treatment . Additionally, it exhibits antioxidant, anti-inflammatory, and neuroprotective properties, which are valuable in various therapeutic contexts .
作用机制
Target of Action
8-Debenzoylpaeoniflorin, a monoterpene glycoside, is a natural product isolated from the dried root of Paeonia lactiflora Pall . It has been found to have antihyperglycemic activity . The primary target of 8-Debenzoylpaeoniflorin is the transient receptor potential ankyrin 1 (TRPA1) channel . TRPA1 is a member of the transient receptor potential (TRP) channel family and plays a crucial role in sensing environmental stimuli .
Mode of Action
8-Debenzoylpaeoniflorin interacts with its target, TRPA1, and slightly activates it . This activation of TRPA1 by 8-Debenzoylpaeoniflorin could contribute to its pharmacological effects .
Biochemical Pathways
The biosynthesis of 8-Debenzoylpaeoniflorin involves a benzoyltransferase, which uses 8-debenzoylpaeoniflorin as a substrate and benzoyl-CoA as a benzoyl donor .
Pharmacokinetics
Pharmacokinetic studies have shown that 8-Debenzoylpaeoniflorin is absorbed into the blood following oral administration . It was found to have the second-highest plasma concentration following administration of Shimotsuto, a traditional Japanese Kampo medicine, indicating good bioavailability .
Result of Action
The activation of TRPA1 by 8-Debenzoylpaeoniflorin could contribute to its antihyperglycemic activity . This suggests that 8-Debenzoylpaeoniflorin may have potential therapeutic applications in the management of high blood sugar levels .
Action Environment
The action of 8-Debenzoylpaeoniflorin can be influenced by various environmental factors. For instance, the production of 8-Debenzoylpaeoniflorin in Paeonia lactiflora Pall is influenced by factors such as the plant’s distribution and other environmental conditions
生化分析
Biochemical Properties
8-Debenzoylpaeoniflorin plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The substrate of benzoyltransferase is 8-debenzoylpaeoniflorin and the benzoyl donor is benzoyl-CoA .
Cellular Effects
8-Debenzoylpaeoniflorin has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
8-Debenzoylpaeoniflorin exerts its effects at the molecular level. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 8-Debenzoylpaeoniflorin change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 8-Debenzoylpaeoniflorin vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
8-Debenzoylpaeoniflorin is involved in metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
8-Debenzoylpaeoniflorin is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
The preparation of 8-debenzoylpaeoniflorin typically involves the hydrolysis of paeoniflorin-6’-O-benzenesulfonate, followed by extraction and column chromatography . The synthetic route includes the use of glycosyltransferase and benzoyltransferase enzymes, where the substrate for glycosyltransferase is paeoniflorgenin and the glycosyl donor is uridine diphosphate glucose. The substrate for benzoyltransferase is 8-debenzoylpaeoniflorin, and the benzoyl donor is benzoyl-CoA .
化学反应分析
8-Debenzoylpaeoniflorin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of reduced glycosides .
相似化合物的比较
8-Debenzoylpaeoniflorin is structurally similar to other monoterpene glycosides found in Paeonia species, such as paeoniflorin and albiflorin . it is unique due to its specific pharmacological activities and the absence of a benzoyl group, which differentiates it from paeoniflorin. This structural difference contributes to its distinct biological effects and potential therapeutic applications .
Similar Compounds
- Paeoniflorin
- Albiflorin
- Benzoylpaeoniflorin
- 6’-O-Benzoylalbiflorin
These compounds share similar structural features but differ in their specific pharmacological activities and applications .
属性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(1R,2S,3R,5R,6R,8S)-6-hydroxy-2-(hydroxymethyl)-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O10/c1-13-4-15(22)7-2-16(13,14(7,5-18)12(25-13)26-15)24-11-10(21)9(20)8(19)6(3-17)23-11/h6-12,17-22H,2-5H2,1H3/t6-,7-,8-,9+,10-,11+,12-,13+,14+,15-,16+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXNSYGCFNCQRW-DKCIEBLWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)CO)OC5C(C(C(C(O5)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













